Lauroyl Glutamic Acid

Descripción

Propiedades

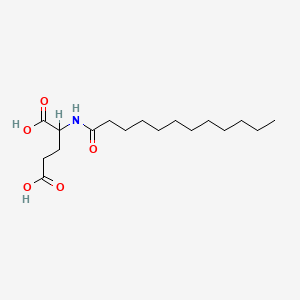

IUPAC Name |

(2S)-2-(dodecanoylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO5/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBJHQDHVYGQLS-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29923-31-7 (mono-hydrochloride salt), 57518-82-8 (calcium salt(2:1)) | |

| Record name | N-Dodecanoylglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029047630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7074820 | |

| Record name | N-Lauroyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3397-65-7, 29047-63-0 | |

| Record name | N-Lauroyl-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3397-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauroyl glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Dodecanoylglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029047630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, N-(1-oxododecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Lauroyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-oxododecyl)-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAUROYL GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT62245356 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Lauroyl Glutamic Acid for Research Applications

Introduction

N-Lauroyl-L-Glutamic Acid (LGA) is an N-acyl amino acid, a versatile amphiphilic molecule synthesized from L-glutamic acid and lauric acid, a fatty acid derived from renewable plant sources.[1][2] Its unique structure, featuring a hydrophilic amino acid head and a hydrophobic fatty acid tail, imparts valuable surfactant and emulsifying properties.[2] In research and development, LGA is investigated for its applications in mild, skin-friendly cleansing formulations, as a carrier molecule in drug delivery systems, and as a precursor for various specialty chemicals.[3][4] Its biocompatibility and biodegradability make it a compound of significant interest in the development of sustainable cosmetic and pharmaceutical products.[1][4]

This technical guide provides detailed protocols for the chemical synthesis and subsequent purification of Lauroyl Glutamic Acid for laboratory and research applications. It includes quantitative data, step-by-step experimental procedures, and process visualizations to aid researchers in producing high-purity LGA.

Section 1: Synthesis of N-Lauroyl-L-Glutamic Acid

The most common and efficient method for synthesizing N-acyl amino acids, including LGA, is the Schotten-Baumann reaction.[5][6] This reaction involves the acylation of an amine (in this case, the amino group of L-glutamic acid) with an acyl chloride (lauroyl chloride) in the presence of a base.[7][8] The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the formation of the amide product.[5]

Chemical Synthesis Pathway

The synthesis proceeds via a nucleophilic acyl substitution mechanism where the deprotonated amino group of glutamic acid attacks the electrophilic carbonyl carbon of lauroyl chloride.[7]

Quantitative Data for Synthesis

The efficiency of LGA synthesis can vary based on the specific reagents and conditions employed. The following table summarizes data from various reported synthesis protocols.

| Method | Lauroyl Source | Base | Solvent System | Temperature (°C) | pH | Yield (%) | Purity (%) | Reference |

| Schotten-Baumann | Lauroyl Chloride | NaOH | Acetone (B3395972) / Water | 55-60 | 2-2.2 (for acidification) | - | - | [9][10] |

| Schotten-Baumann | Palmitic acid sulfuric acid mixed anhydride* | NaOH | Water / Methanol | 21-22 | 12-13 | 96.9 | - | [11] |

| Schotten-Baumann | Fatty Acid Chloride | Alkali Metal Hydroxide (B78521) | Aqueous | 10-15 | 10-11 | - | High | [12] |

| Enzymatic Synthesis | Lauric Acid | - | Glycerol-Water | 37 | ~7.5 | 44 | - | [3][13] |

Note: While the reference uses a palmitic acid derivative, the conditions are directly analogous and informative for lauroyl-based synthesis.

Detailed Experimental Protocol: Schotten-Baumann Synthesis

This protocol is adapted from established laboratory procedures for the synthesis of N-acyl amino acids.[11]

Materials:

-

L-Glutamic acid

-

Lauroyl chloride

-

Sodium hydroxide (NaOH)

-

Acetone

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Reaction vessel (e.g., three-neck round-bottom flask)

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolution: In the reaction vessel, dissolve L-glutamic acid in an aqueous solution of sodium hydroxide. A typical molar ratio is 1:2 for glutamic acid to NaOH to ensure both carboxylic acid groups and the amine are deprotonated. The reaction is often performed in a mixed solvent system, such as acetone and water, to facilitate the dissolution of both the hydrophilic amino acid salt and the hydrophobic lauroyl chloride.[9]

-

Cooling: Place the reaction vessel in an ice bath and cool the solution to 10-15°C with continuous stirring.[12]

-

Acylation: Slowly add lauroyl chloride to the cooled solution dropwise using a dropping funnel over a period of 1-2 hours. Simultaneously, add a separate aqueous solution of NaOH to maintain the pH of the reaction mixture between 10 and 11.[12] Maintaining a basic pH is critical to neutralize the HCl byproduct and keep the amino group of glutamic acid nucleophilic.

-

Reaction: After the addition is complete, allow the mixture to stir for an additional 1-2 hours while maintaining the temperature.[11]

-

Quenching & Acidification: The reaction is complete when the lauroyl chloride is consumed. The resulting product is the sodium salt of this compound, which is soluble in the aqueous phase. This crude product is now ready for purification.

Section 2: Purification of N-Lauroyl-L-Glutamic Acid

Purification is a critical step to remove unreacted starting materials, byproducts (like sodium chloride), and excess base. The standard procedure involves acidification to precipitate the water-insoluble LGA, followed by washing and recrystallization to achieve high purity.[9][14]

Purification Workflow

The general workflow involves isolating the crude solid LGA from the reaction mixture and then purifying it through recrystallization.

Quantitative Data for Purification

The choice of purification method and solvents significantly impacts the final purity of the product.

| Method | Key Steps | Solvents | Temperature (°C) | Resulting Purity (%) | Reference |

| Acidification & Separation | Two-step acidification (pH 2-2.2, then pH 1.1-1.5) | Acetone/Water | 55-75 | - | [9][10] |

| Washing & Recrystallization | Wash with petroleum ether, recrystallize from ethanol/water (3:7) | Petroleum Ether, Ethanol, Water | 10-15 | 95.4 - 97.6 | [14] |

| General Recrystallization | Dissolve in hot solvent, cool to crystallize | A solvent where LGA is soluble when hot and insoluble when cold | Varies | >98 | [15][16] |

| Flash Chromatography | Column separation on silica (B1680970) gel | Varies (e.g., Ethyl Acetate/Hexane) | Ambient | >99 (typical for method) | [17] |

Detailed Experimental Protocols for Purification

Protocol 2A: Purification by Acidification and Washing

This protocol focuses on isolating the crude LGA product from the aqueous reaction mixture.[9][10]

-

Acidification: While vigorously stirring the crude reaction mixture, slowly add concentrated HCl to lower the pH. A two-stage process can be effective: first, adjust to pH 2.0-2.2 at 55-60°C.[9][10] This will precipitate the N-lauroyl-glutamic acid, which is insoluble in acidic water.

-

Separation: The precipitated LGA will form an oily or solid phase. Separate this phase from the aqueous layer. For further purification, this separated phase can be heated to 70-75°C and the pH lowered further to 1.1-1.5 to ensure complete protonation and separation.[9]

-

Washing: Wash the crude LGA solid several times with deionized water to remove residual salts (like NaCl). A subsequent wash with a nonpolar solvent like petroleum ether can be used to remove unreacted lauroyl chloride or free lauric acid.[14]

-

Drying: Dry the resulting white solid, for instance, in a vacuum oven at 70°C for 4 hours, to yield crude LGA.[14]

Protocol 2B: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[15] It relies on the differential solubility of the compound and its impurities in a specific solvent system at different temperatures.

-

Solvent Selection: A mixed solvent system of ethanol and water (e.g., a 3:7 ratio) is effective for recrystallizing LGA.[14] LGA should be soluble in the hot solvent mixture and sparingly soluble at low temperatures.

-

Dissolution: Place the crude, dried LGA in a flask and add the solvent mixture. Heat the mixture with stirring until all the LGA has dissolved, adding a minimum amount of additional hot solvent if necessary to achieve full dissolution.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or a refrigerator at 10-15°C to induce crystallization.[14] Slow cooling promotes the formation of larger, purer crystals.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Final Drying: Dry the crystals in a vacuum oven to remove all traces of solvent. The final product should be a high-purity white crystalline solid.[16] A purity of over 97% can be achieved with this method.[14]

For applications requiring exceptionally high purity, chromatographic techniques such as flash column chromatography over silica gel can be employed, though this is often unnecessary for most applications given the effectiveness of recrystallization.[17][18] The purity of the final product can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][19]

References

- 1. SODIUM LAUROYL GLUTAMATE - Ataman Kimya [atamanchemicals.com]

- 2. marknature.com [marknature.com]

- 3. lookchem.com [lookchem.com]

- 4. specialchem.com [specialchem.com]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]

- 8. jk-sci.com [jk-sci.com]

- 9. Preparation method of N-lauroyl-glutamate sodium - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN104693060A - Preparation method of N-lauroyl-glutamate sodium - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. CN116354840A - Preparation method of high-quality lauroyl sodium glutamate - Google Patents [patents.google.com]

- 15. youtube.com [youtube.com]

- 16. sincerechemical.com [sincerechemical.com]

- 17. researchgate.net [researchgate.net]

- 18. column-chromatography.com [column-chromatography.com]

- 19. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

Physicochemical Characterization of Lauroyl Glutamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl Glutamic Acid (LGA) is an N-acyl amino acid surfactant derived from lauric acid and L-glutamic acid.[1] Its amphiphilic nature, combining a hydrophobic lauroyl tail with a hydrophilic glutamic acid headgroup, imparts excellent surface-active properties, making it a valuable ingredient in cosmetics, personal care products, and pharmaceutical formulations.[2] This technical guide provides an in-depth overview of the physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a discussion of its mechanism of action, particularly in the context of drug delivery and skin interaction.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in various formulations and its interaction with biological systems.

| Property | Value | References |

| Chemical Structure | N-(1-oxododecyl)-L-glutamic acid | [1] |

| Molecular Formula | C₁₇H₃₁NO₅ | [1] |

| Molecular Weight | 329.43 g/mol | [1] |

| Appearance | White to off-white powder or flakes | [3] |

| Melting Point | 95-104.5 °C | [1] |

| pKa | Predicted: 3.46 ± 0.10 | [1] |

| Solubility | Slightly soluble in aqueous base and chloroform. | [1] |

| Critical Micelle Concentration (CMC) | Not explicitly reported for the acid form. The sodium salt, Sodium Lauroyl Glutamate, has a CMC of approximately 0.4 g/L.[4] | [4] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample. An empty, crimped pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature to 120 °C at a rate of 10 °C/min.

-

Hold at 120 °C for 5 minutes to ensure complete melting and erase thermal history.

-

Cool the sample to 25 °C at a rate of 10 °C/min.

-

Hold at 25 °C for 5 minutes.

-

Heat the sample from 25 °C to 120 °C at a controlled rate (e.g., 5 °C/min).[5]

-

-

Data Analysis: The melting point is determined as the peak temperature of the endothermic transition in the second heating scan.[6]

Determination of pKa by Titration

The pKa values of this compound, corresponding to its two carboxylic acid groups, can be determined by acid-base titration.

Protocol:

-

Sample Preparation: Prepare a 0.01 M solution of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like ethanol (B145695) to ensure solubility).

-

Titration Setup: Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration:

-

Titrate the solution with a standardized 0.1 M NaOH solution.

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

The CMC is the concentration of a surfactant above which micelles form. It can be determined by measuring the surface tension of solutions at various concentrations.

Protocol:

-

Solution Preparation: Prepare a series of aqueous solutions of this compound with varying concentrations, starting from a very low concentration and incrementally increasing it.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., with the Du Noüy ring method or Wilhelmy plate method).[11]

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau.

-

The CMC is the concentration at which the break in the curve occurs.[12]

-

Determination of Solubility by the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

-

Determine the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

-

Mechanism of Action and Applications

This compound's primary mechanism of action is related to its amphiphilic nature, which allows it to act as a surfactant and emulsifier.

Surfactant Activity and Micelle Formation

In aqueous solutions, this compound molecules orient themselves at the air-water or oil-water interface, reducing the surface tension. Above the CMC, these molecules self-assemble into spherical structures called micelles, with the hydrophobic lauroyl tails forming the core and the hydrophilic glutamic acid heads facing the aqueous environment. This micellization is fundamental to its cleaning and emulsifying properties.

References

- 1. prepchem.com [prepchem.com]

- 2. lookchem.com [lookchem.com]

- 3. atamankimya.com [atamankimya.com]

- 4. turkchem.net [turkchem.net]

- 5. library.aocs.org [library.aocs.org]

- 6. scribd.com [scribd.com]

- 7. egyankosh.ac.in [egyankosh.ac.in]

- 8. scribd.com [scribd.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-depth Technical Guide to the Self-Assembly and Micellization Behavior of Lauroyl Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly and micellization behavior of Lauroyl Glutamic Acid (LGA), an amino acid-based surfactant of significant interest in the pharmaceutical and cosmetic industries. This document delves into the core physicochemical principles governing its aggregation in aqueous solutions, offering quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to this compound

N-Lauroyl-L-Glutamic Acid (LGA) is an amphiphilic molecule synthesized from lauric acid, a natural fatty acid, and L-glutamic acid, an amino acid.[1] Its structure, featuring a hydrophobic lauroyl tail and a hydrophilic glutamic acid headgroup, imparts excellent surfactant properties. The sodium salt of this compound, Sodium Lauroyl Glutamate (B1630785) (SLG), is particularly noted for its mildness, biodegradability, and biocompatibility, making it a valuable ingredient in drug delivery systems, personal care products, and specialized formulations.[2][3] Understanding its self-assembly and micellization is crucial for optimizing its performance in these applications.

The self-assembly of LGA in aqueous solutions is primarily driven by the hydrophobic effect, which minimizes the unfavorable contact between the hydrophobic lauroyl chains and water molecules. This process leads to the formation of various supramolecular structures, including spherical micelles, worm-like micelles, and liquid crystalline phases, depending on factors such as concentration, pH, temperature, and ionic strength.[4][5]

Quantitative Data on Micellization Behavior

The following tables summarize key quantitative parameters characterizing the micellization of Sodium Lauroyl Glutamate (SLG) under various conditions.

Table 1: Critical Micelle Concentration (CMC) of Sodium Lauroyl Glutamate (SLG)

| pH | Temperature (°C) | Method | CMC (mM) | Reference(s) |

| 6.0 | Not Specified | Conductivity | Lower | [6] |

| 7.0 | Not Specified | Conductivity | Higher | [6] |

| Neutral | 25 | Surface Tensiometry | ~0.52 | [4] |

| 6-7 | Not Specified | Not Specified | Optimal | [7] |

| 9-10 | Not Specified | Not Specified | - | [7] |

Note: At pH below 5.5, the less soluble N-lauroyl glutamic acid (LGA) is the predominant form. Between pH 5.5 and 6.5, monosodium lauroyl glutamate (SLG) is the major component, and above pH 6.5, disodium (B8443419) lauroyl glutamate (DLG) predominates.[4]

Table 2: Hydrodynamic Radius (Rh) of Sodium Lauroyl Glutamate (SLG) Micelles

| pH | Temperature (°C) | Method | Hydrodynamic Radius (Rh) (Å) | Reference(s) |

| < 7.0 | Not Specified | NMR | ~30 | [6] |

| 7.0-10.5 | Not Specified | NMR | Decreases with increasing pH | [6] |

Table 3: Aggregation Number (Nagg) of Surfactant Micelles (General)

| Surfactant System | Method | Aggregation Number (Nagg) | Reference(s) |

| Various Detergents | Steady-State Fluorescence Quenching | Varies | [8] |

| Gemini Surfactant | Time-Resolved Fluorescence Quenching | 14.0 ± 0.2 | [2] |

Note: Specific aggregation number data for this compound under varying conditions is not extensively reported in the reviewed literature. The methods cited are standard techniques for this determination.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the self-assembly and micellization of this compound.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry (Wilhelmy Plate Method)

The Wilhelmy plate method is a precise technique for measuring the surface tension of a liquid, which is used to determine the CMC of a surfactant.[7][9]

Materials and Equipment:

-

Tensiometer with a Wilhelmy plate (typically platinum-iridium)

-

High-precision balance

-

Temperature-controlled sample vessel

-

This compound solutions of varying concentrations in deionized water

-

Cleaning agents for the Wilhelmy plate (e.g., ethanol (B145695), deionized water, and flame annealing)

Procedure:

-

Plate Preparation: Thoroughly clean the Wilhelmy plate by rinsing with ethanol and deionized water, followed by flame annealing to remove any organic contaminants.

-

Instrument Setup: Suspend the cleaned plate from the tensiometer's balance.

-

Sample Preparation: Prepare a series of this compound solutions in deionized water, covering a concentration range both below and above the expected CMC.

-

Measurement: a. Place a solution of a specific concentration in the sample vessel and position it on the tensiometer stage. b. Raise the stage until the liquid surface just touches the bottom edge of the Wilhelmy plate. c. The software records the force exerted on the plate by the surface tension of the liquid. d. Repeat the measurement for each concentration, starting from the lowest concentration.

-

Data Analysis: a. Plot the surface tension as a function of the logarithm of the surfactant concentration. b. The plot will show two distinct linear regions. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).

Determination of Micelle Aggregation Number by Fluorescence Quenching

This method utilizes a fluorescent probe (e.g., pyrene) and a quencher to determine the average number of surfactant molecules in a micelle.[8][10]

Materials and Equipment:

-

Fluorometer capable of time-resolved or steady-state measurements

-

Fluorescent probe (e.g., pyrene)

-

Quencher (e.g., cetylpyridinium (B1207926) chloride)

-

This compound solutions at a concentration significantly above the CMC

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: a. Prepare a stock solution of the fluorescent probe (e.g., pyrene (B120774) in a suitable organic solvent like ethanol). b. Prepare a stock solution of the quencher. c. Prepare a stock solution of this compound at a concentration well above its CMC.

-

Sample Preparation: a. Prepare a series of solutions containing a fixed concentration of this compound and the fluorescent probe. b. To these solutions, add varying concentrations of the quencher.

-

Fluorescence Measurement: a. Measure the fluorescence intensity of the probe in each sample. For pyrene, the ratio of the first and third vibronic peaks (I1/I3) can also be monitored to probe the polarity of the micellar environment.

-

Data Analysis (Steady-State): a. Plot the natural logarithm of the ratio of fluorescence intensity in the absence of quencher (I₀) to the intensity in the presence of quencher (I) against the quencher concentration. b. The slope of this plot is related to the micelle concentration. c. The aggregation number (Nagg) can be calculated using the following equation: Nagg = ([Surfactant] - CMC) / [Micelle]

Characterization of Micelle Size by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic radius and size distribution of particles in suspension, such as micelles.[11][12]

Materials and Equipment:

-

Dynamic Light Scattering (DLS) instrument with a laser source and detector

-

Cuvettes (disposable or quartz)

-

This compound solutions at various concentrations and pH values

-

Filtration system (e.g., syringe filters with a pore size of 0.22 µm)

Procedure:

-

Sample Preparation: a. Prepare this compound solutions at the desired concentrations and pH. b. Filter the solutions through a 0.22 µm filter directly into a clean cuvette to remove dust and other large particles.

-

Instrument Setup: a. Set the measurement parameters in the instrument software, including temperature, scattering angle, and solvent properties (viscosity and refractive index). b. Allow the sample to equilibrate to the set temperature within the instrument.

-

Measurement: a. Initiate the DLS measurement. The instrument will record the fluctuations in scattered light intensity over time.

-

Data Analysis: a. The software will use an autocorrelation function to analyze the intensity fluctuations and calculate the diffusion coefficient of the micelles. b. The Stokes-Einstein equation is then used to determine the hydrodynamic radius (Rh) of the micelles. c. The size distribution of the micelles is also provided, indicating the polydispersity of the sample.

Visualization of Micelle Morphology by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology of self-assembled structures. Negative staining or cryo-TEM techniques are typically employed for micelle imaging.[13][14]

Negative Staining Protocol:

Materials and Equipment:

-

Transmission Electron Microscope (TEM)

-

TEM grids (e.g., carbon-coated copper grids)

-

Glow discharger

-

Negative staining solution (e.g., 2% uranyl acetate)

-

This compound micellar solution

-

Filter paper

Procedure:

-

Grid Preparation: Glow discharge the TEM grids to make the carbon surface hydrophilic.

-

Sample Adsorption: Apply a small drop (e.g., 5 µL) of the micellar solution onto the grid and allow it to adsorb for 1-2 minutes.

-

Washing (Optional): Briefly float the grid on a drop of deionized water to remove any salts from the buffer that might crystallize.

-

Staining: a. Blot off the excess sample solution with filter paper. b. Immediately place the grid onto a drop of the negative staining solution for 30-60 seconds.

-

Drying: a. Carefully blot off the excess stain with filter paper. b. Allow the grid to air dry completely.

-

Imaging: Image the stained grid in the TEM to observe the morphology of the micelles.

Cryo-TEM Protocol:

Materials and Equipment:

-

Transmission Electron Microscope with a cryo-stage

-

Plunge-freezing apparatus (e.g., Vitrobot)

-

Cryo-TEM grids

-

This compound micellar solution

Procedure:

-

Sample Application: Apply a small volume (e.g., 3-4 µL) of the micellar solution onto a cryo-TEM grid within the controlled environment of the plunge-freezer.

-

Blotting: The apparatus automatically blots the grid to create a thin film of the solution.

-

Vitrification: The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the water, preserving the micelles in their native state.

-

Transfer and Imaging: The vitrified grid is transferred to the cryo-stage of the TEM and imaged at cryogenic temperatures.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships influencing the self-assembly of this compound.

Conclusion

This technical guide has provided a detailed examination of the self-assembly and micellization of this compound. The quantitative data presented in the tables offer valuable reference points for formulation development. The comprehensive experimental protocols serve as a practical resource for researchers aiming to characterize this and similar surfactant systems. The visual diagrams of workflows and influencing factors provide a clear conceptual framework for understanding the complex interplay of variables that govern the behavior of this compound in solution. Further research focusing on obtaining a more complete dataset for aggregation numbers under a wider range of conditions will continue to enhance our understanding and application of this versatile and biocompatible surfactant.

References

- 1. Cryo-transmission electron tomography of native casein micelles from bovine milk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of the Aggregation Number of Pyrene-Labeled Gemini Surfactant Micelles by Pyrene Fluorescence Quenching Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. mdpi.com [mdpi.com]

- 7. matilda.science [matilda.science]

- 8. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dsp-book.narod.ru [dsp-book.narod.ru]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Dynamic Light Scattering Analyzer Testing Steps | MtoZ Biolabs [mtoz-biolabs.com]

- 12. muser-my.com [muser-my.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Substrate-Assisted Visualization of Surfactant Micelles via Transmission Electron Microscopy [frontiersin.org]

Critical Micelle Concentration of Lauroyl Glutamic Acid in Different Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical micelle concentration (CMC) of Lauroyl Glutamic Acid (LGA) and its salts, primarily Sodium Lauroyl Glutamate (B1630785) (SLG), under various buffer conditions. The aggregation of this mild, amino acid-based surfactant into micelles is a critical parameter for its application in formulations, influencing properties such as detergency, solubilization, and foaming. This document summarizes available quantitative data, details experimental protocols for CMC determination, and provides visualizations to illustrate key processes and relationships.

Data Presentation: CMC of Lauroyl Glutamate Surfactants

The critical micelle concentration of this compound is significantly influenced by the pH, ionic strength, and the nature of the counterions present in the solution. Below are tables summarizing the quantitative data on the CMC of Lauroyl Glutamate and a closely related surfactant in various aqueous systems.

Table 1: Critical Micelle Concentration of Lauroyl Glutamate Salts with Different Counterions and NaCl Concentrations at 25°C

| Surfactant | Buffer System | pH | CMC (mol/L) |

| Sodium Lauroyl Glutamate (SLG) | Phosphate Buffer | 7.0 | 2.46 x 10⁻² |

| Potassium Lauroyl Glutamate (PLG) | Phosphate Buffer | 7.0 | 2.48 x 10⁻² |

| Ammonium Lauroyl Glutamate (ALG) | Phosphate Buffer | 7.0 | 2.36 x 10⁻² |

| Sodium Lauroyl Glutamate (SLG) | Phosphate Buffer with 1% NaCl | 7.0 | 1.15 x 10⁻² |

| Sodium Lauroyl Glutamate (SLG) | Phosphate Buffer with 3% NaCl | 7.0 | 0.41 x 10⁻² |

| Sodium Lauroyl Glutamate (SLG) | Phosphate Buffer with 5% NaCl | 7.0 | 0.21 x 10⁻² |

Table 2: Influence of pH on the Critical Micelle Concentration of N-Acyl Glutamic Acid Surfactants

| Surfactant | Counterion/Buffer System | pH | CMC (mM) |

| Tridecanoyl-L-Glutamic Acid | 1,4-Diaminobutane | 6.0 | 3.1 |

| Tridecanoyl-L-Glutamic Acid | 1,4-Diaminobutane | 7.0 | 6.2 |

| Tridecanoyl-L-Glutamic Acid | 1,6-Diaminohexane | 6.0 | 3.4 |

| Tridecanoyl-L-Glutamic Acid | 1,6-Diaminohexane | 7.0 | 6.8 |

Note: Tridecanoyl-L-Glutamic Acid is a closely related surfactant to this compound, differing by one carbon in the acyl chain. This data is included to illustrate the significant impact of pH on the CMC of N-acyl glutamic acid surfactants.

The data indicates that the CMC of lauroyl glutamate surfactants is influenced by the specific counterion present, though the variations between Na⁺, K⁺, and NH₄⁺ are not substantial at neutral pH.[1] However, the addition of an electrolyte like NaCl dramatically decreases the CMC.[1] This is due to the shielding of the electrostatic repulsion between the charged head groups of the surfactant molecules, which facilitates micelle formation at lower concentrations. Furthermore, the pH of the solution plays a crucial role; as the pH increases from 6 to 7, the CMC of the related tridecanoyl-glutamic acid surfactant also increases.[2][3] This is attributed to the deprotonation of the second carboxylic acid group on the glutamate headgroup, leading to increased electrostatic repulsion between the surfactant monomers.[2][3]

Experimental Protocols for CMC Determination

The determination of the Critical Micelle Concentration is pivotal for characterizing surfactants. The most common methods employed are surface tension measurements and conductometry.

Surface Tension Method (Wilhelmy Plate Method)

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which the surface tension remains relatively constant.

Materials and Equipment:

-

Surface Tensiometer (e.g., Krüss, Biolin Scientific) with a Wilhelmy plate (typically platinum)

-

High-purity this compound or its salt

-

Selected buffer solutions (e.g., phosphate, citrate, acetate) of desired pH and concentration

-

High-purity water (e.g., Milli-Q)

-

Glassware: beakers, volumetric flasks

-

Magnetic stirrer and stir bars

-

Temperature control unit/water bath

Procedure:

-

Solution Preparation: Prepare a stock solution of the lauroyl glutamate surfactant in the desired buffer at a concentration significantly above the expected CMC.

-

Prepare a series of dilutions from the stock solution with the same buffer to cover a range of concentrations both below and above the anticipated CMC.

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measurement:

-

Place a sample of the lowest concentration solution into a clean, temperature-controlled sample vessel.

-

Immerse the Wilhelmy plate into the solution.

-

Allow the system to equilibrate and record the surface tension reading.

-

Clean and dry the plate thoroughly between measurements.

-

Repeat the measurement for each dilution in order of increasing concentration.

-

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show two linear regions. The CMC is determined from the intersection of the regression lines of these two regions.

Conductivity Method

This method is suitable for ionic surfactants like lauroyl glutamate salts. It relies on the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down due to the lower mobility of the larger micelles and the binding of counterions.

Materials and Equipment:

-

Conductivity meter with a temperature-compensated probe

-

High-purity this compound salt (e.g., Sodium Lauroyl Glutamate)

-

Selected buffer solutions

-

High-purity water

-

Glassware: beakers, volumetric flasks

-

Magnetic stirrer and stir bars

-

Thermostated water bath

Procedure:

-

Solution Preparation: Prepare a stock solution of the ionic lauroyl glutamate surfactant in the chosen buffer.

-

Prepare a series of dilutions in the same buffer.

-

Instrument Calibration: Calibrate the conductivity meter using standard solutions.

-

Measurement:

-

Place a known volume of the lowest concentration solution in a thermostated beaker with a magnetic stirrer.

-

Immerse the conductivity probe and allow the reading to stabilize.

-

Record the conductivity.

-

Repeat for all prepared solutions, moving from lowest to highest concentration.

-

-

Data Analysis: Plot the specific conductivity versus the surfactant concentration. The plot will exhibit two linear portions with different slopes. The concentration at the intersection of these two lines is the CMC.

Visualizations

Signaling Pathways and Relationships

The micellization of this compound is governed by a balance of forces. The following diagram illustrates the key factors influencing the CMC.

Caption: Key factors influencing the CMC of this compound.

Experimental Workflow for CMC Determination

The general workflow for determining the CMC using either the surface tension or conductivity method is depicted below.

Caption: A generalized workflow for the experimental determination of CMC.

References

molecular structure and properties of N-lauroyl-L-glutamic acid

An In-depth Technical Guide to N-lauroyl-L-glutamic acid: Molecular Structure, Properties, and Applications

Executive Summary: N-lauroyl-L-glutamic acid is an amino acid-based surfactant gaining significant attention across the pharmaceutical, cosmetic, and chemical industries.[1] Derived from natural and renewable resources, it is recognized for its mildness, biocompatibility, and biodegradability.[2][3] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its relevance to researchers, scientists, and drug development professionals. Detailed experimental protocols for its synthesis and characterization are provided, alongside structured data tables and graphical representations of key processes to facilitate understanding and application.

Introduction

Amino acid-based surfactants (AAS) represent a versatile and environmentally friendly class of surface-active agents.[3][4] Their structure, comprising a hydrophilic amino acid headgroup and a hydrophobic fatty acid tail, imparts unique properties that make them attractive alternatives to traditional synthetic surfactants.[3] N-lauroyl-L-glutamic acid (LG), a conjugate of lauric acid and L-glutamic acid, is a prominent member of this class.[1] Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, making it a highly effective emulsifier and solubilizer.[1] With two carboxylic groups in its head, its properties are notably pH-dependent.[5] This guide delves into the core scientific and technical aspects of LG, highlighting its potential in advanced applications such as drug delivery and specialized dermatological formulations.[2][6]

Molecular Structure and Chemical Identity

N-lauroyl-L-glutamic acid is characterized by a C12 fatty acid (lauroyl) chain linked to the amino group of L-glutamic acid via an amide bond.[4] This structure results in a molecule with a hydrophobic tail and a highly polar, anionic headgroup containing two carboxylate functions, which can be neutralized to varying degrees.[7]

Physicochemical Properties

The functional characteristics of N-lauroyl-L-glutamic acid are dictated by its physical and chemical properties. It is a white to off-white solid at room temperature.[8] Its dual carboxyl groups give it two pKa values, influencing its solubility and aggregation behavior in response to pH changes.[5]

Table 1: Physicochemical and Identification Data for N-lauroyl-L-glutamic acid

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 3397-65-7 | [1][8] |

| EC Number | 222-261-1 | [9] |

| Molecular Formula | C₁₇H₃₁NO₅ | [1] |

| Molecular Weight | 329.43 g/mol | [1] |

| Melting Point | 95-96 °C | [1] |

| Boiling Point | 543.6 °C at 760 mmHg | [1] |

| Density | 1.081 g/cm³ | [1] |

| pKa | 3.46 ± 0.10 (Predicted) | [1][8] |

| Solubility | Slightly soluble in Chloroform and Aqueous Base | [1][10] |

| Appearance | White to Off-White Solid |[8] |

As a surfactant, LG effectively lowers surface tension.[3] Above a specific concentration, known as the Critical Micelle Concentration (CMC), the monomeric molecules self-assemble into organized aggregates like micelles to minimize the exposure of the hydrophobic tails to the aqueous environment.[11] This aggregation is fundamental to its function as a solubilizing agent for poorly water-soluble compounds.[11] The CMC of amino acid surfactants generally decreases as the acyl chain length increases.[12]

Synthesis and Manufacturing

N-lauroyl-L-glutamic acid is typically synthesized via the Schotten-Baumann reaction. This involves the acylation of the amino group of L-glutamic acid with lauroyl chloride in an aqueous alkaline medium. The pH is carefully controlled to ensure the amino group is reactive while minimizing hydrolysis of the acyl chloride.

Enzymatic synthesis methods are also being explored as a "greener" alternative to traditional chemical routes that use harsh reagents.[13]

Applications in Research and Drug Development

The unique properties of N-lauroyl-L-glutamic acid make it a valuable compound for the pharmaceutical industry.[2]

-

Drug Delivery: Its ability to form micelles makes it an excellent carrier for hydrophobic drugs, enhancing their solubility, bioavailability, and therapeutic efficacy.[1][6] The biocompatible nature of the amino acid headgroup is a significant advantage in these formulations.[2]

-

Dermatological Formulations: Due to its mildness and conditioning properties, LG is a suitable excipient in topical preparations, especially for sensitive skin.[2][9] It can act as a gentle cleanser, emulsifier, or solubilizer for active pharmaceutical ingredients (APIs).[2]

-

Biopharmaceutical Research: N-acyl amides, the class of molecules to which LG belongs, are known to have various signaling functions in physiology, including roles in inflammation and metabolic homeostasis, suggesting broader research potential.[14] Some studies have indicated potential anti-asthmatic activity.[15][16]

References

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. Experimental and theoretical study of adsorption of synthesized amino acid core derived surfactants at an air/water interface - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP05322A [pubs.rsc.org]

- 5. research.chalmers.se [research.chalmers.se]

- 6. nbinno.com [nbinno.com]

- 7. portal.research.lu.se [portal.research.lu.se]

- 8. N-LAUROYL-L-GLUTAMIC ACID | 3397-65-7 [chemicalbook.com]

- 9. marknature.com [marknature.com]

- 10. N-LAUROYL-L-GLUTAMIC ACID CAS#: 3397-65-7 [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Human Metabolome Database: Showing metabocard for N-Lauroyl Glutamic acid (HMDB0242032) [hmdb.ca]

- 15. medchemexpress.com [medchemexpress.com]

- 16. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Biodegradability and Ecotoxicity of Lauroyl Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Lauroyl Glutamic Acid

This compound is a synthetic compound derived from lauric acid, a fatty acid of plant origin, and L-glutamic acid, an amino acid. It belongs to the class of N-acyl amino acid surfactants, which are known for their excellent dermatological compatibility and environmentally friendly characteristics.[1] Its sodium salt, Sodium Lauroyl Glutamate, is a common ingredient in a wide range of personal care and cosmetic products.[2][3]

Biodegradability

General scientific consensus indicates that this compound is readily biodegradable.[4] This is attributed to its structure, which consists of naturally occurring building blocks that are easily recognized and metabolized by microorganisms.[4] The amide bond linking the lauric acid and glutamic acid moieties is susceptible to enzymatic cleavage.[5]

Quantitative Data on Biodegradability

Despite the widespread classification of this compound as readily biodegradable, specific quantitative data from standardized ready biodegradability tests (e.g., OECD 301 series) are not publicly available in the reviewed literature and databases. Such tests typically measure the extent of mineralization (conversion to CO₂, water, and mineral salts) over a 28-day period. A substance is generally considered "readily biodegradable" if it reaches a biodegradation level of >60% within this timeframe and passes the "10-day window" criterion.[6]

Table 1: Representative Quantitative Data on the Ready Biodegradability of this compound (Conceptual)

| Test Guideline | Method | Inoculum | Duration (days) | Result (% Degradation) | Classification |

| OECD 301F | Manometric Respirometry | Activated Sludge | 28 | > 60% (Assumed) | Readily Biodegradable (Assumed) |

| OECD 301C | Modified MITI Test (I) | Activated Sludge | 28 | > 60% (Assumed) | Readily Biodegradable (Assumed) |

Note: The data in this table is conceptual and represents the expected outcome based on the classification of this compound as readily biodegradable. Actual experimental values are not available in the public domain.

Experimental Protocol: OECD 301F - Manometric Respirometry Test

The OECD 301F test is a standard method for assessing the ready biodegradability of chemical substances.[6]

Methodology:

-

Test Setup: The test is conducted in sealed vessels containing a defined mineral medium, the test substance at a known concentration (typically 100 mg/L, providing at least 50 mg/L of Theoretical Oxygen Demand - ThOD), and a microbial inoculum (e.g., activated sludge from a wastewater treatment plant).[7]

-

Oxygen Consumption Measurement: The consumption of oxygen by the microorganisms as they biodegrade the test substance is measured over 28 days using a manometric respirometer. This device measures the pressure changes within the sealed vessel resulting from oxygen uptake. Carbon dioxide produced is absorbed by a potassium hydroxide (B78521) solution.[6]

-

Control and Reference: Blank controls containing only the inoculum and mineral medium are run in parallel to determine the background oxygen consumption of the inoculum. A reference substance with known ready biodegradability (e.g., sodium benzoate) is also tested to ensure the viability of the inoculum.[8]

-

Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD) of the test substance.[6]

-

Pass Criteria: To be classified as readily biodegradable, the substance must achieve at least 60% biodegradation within the 28-day test period and satisfy the 10-day window criterion. The 10-day window begins when 10% biodegradation is reached and requires that the 60% pass level is achieved within 10 days from that point.[6]

Biodegradation Pathway

The biodegradation of this compound is expected to proceed via the hydrolysis of the amide bond, yielding lauric acid and glutamic acid. Both of these products are readily metabolized by microorganisms through established pathways.

-

Lauric Acid: This fatty acid undergoes β-oxidation, a process where the fatty acid chain is sequentially shortened by two carbon atoms in each cycle, producing acetyl-CoA. Acetyl-CoA then enters the citric acid cycle (Krebs cycle) for complete oxidation to CO₂ and water.[9]

-

Glutamic Acid: This amino acid can be deaminated to α-ketoglutarate, an intermediate of the citric acid cycle. Alternatively, it can be converted to other amino acids through transamination reactions.[10]

Ecotoxicity

The available information suggests that this compound and its sodium salt have a low potential for aquatic toxicity.[2][11] However, similar to the biodegradability data, specific quantitative ecotoxicity data from standardized tests (e.g., OECD 201, 202, 203) are largely absent from publicly accessible sources. Safety Data Sheets for this compound and Sodium Lauroyl Glutamate often state "no data available" for ecotoxicity endpoints.[12][13]

Quantitative Data on Ecotoxicity

Due to the lack of publicly available experimental data, the following table presents a conceptual overview of the expected ecotoxicity profile of this compound, reflecting its classification as having low toxicity.

Table 2: Representative Ecotoxicity Data for this compound (Conceptual)

| Test Guideline | Organism | Endpoint | Duration | Result (mg/L) |

| OECD 203 | Fish (e.g., Danio rerio) | LC₅₀ | 96 hours | > 100 (Assumed) |

| OECD 202 | Aquatic Invertebrate (Daphnia magna) | EC₅₀ | 48 hours | > 100 (Assumed) |

| OECD 201 | Algae (Pseudokirchneriella subcapitata) | IC₅₀ | 72 hours | > 100 (Assumed) |

Note: The data in this table is conceptual and represents the expected outcome based on the general classification of this compound as having low ecotoxicity. Actual experimental values are not available in the public domain.

Experimental Protocols for Aquatic Toxicity Testing

This test evaluates the acute lethal toxicity of a substance to fish.[14]

Methodology:

-

Test Organisms: A recommended fish species, such as Zebrafish (Danio rerio), is exposed to the test substance.[15]

-

Exposure: Fish are exposed to a range of concentrations of the test substance in a geometric series for a period of 96 hours. A control group is maintained in water without the test substance.[13]

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[13]

-

Endpoint: The primary endpoint is the median lethal concentration (LC₅₀), which is the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.[14]

This test assesses the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.[16]

Methodology:

-

Test Organisms: Young daphnids (less than 24 hours old) are used for the test.

-

Exposure: The daphnids are exposed to a series of concentrations of the test substance for 48 hours. A control group is also maintained.[16]

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[16]

-

Endpoint: The main endpoint is the median effective concentration (EC₅₀), which is the concentration that causes immobilization in 50% of the daphnids after 48 hours.[16]

This test determines the effect of a substance on the growth of freshwater algae.[5]

Methodology:

-

Test Organisms: Exponentially growing cultures of a selected algal species, such as Pseudokirchneriella subcapitata, are used.[5]

-

Exposure: The algae are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours under continuous illumination and constant temperature.[5]

-

Growth Measurement: Algal growth is measured at 24, 48, and 72 hours by determining the cell concentration (e.g., using a cell counter or spectrophotometer).[17]

-

Endpoint: The endpoint is the inhibition of growth, and the results are expressed as the median inhibitory concentration (IC₅₀), which is the concentration that causes a 50% reduction in algal growth or growth rate compared to the control.[17]

Conclusion

This compound is consistently characterized as a readily biodegradable substance with low ecotoxicity, making it a favorable choice for environmentally conscious product formulations. Its degradation is expected to proceed through the hydrolysis of the amide bond, yielding lauric acid and glutamic acid, both of which are readily mineralized in the environment. While specific quantitative data from standardized ecotoxicological and biodegradability studies are not widely available in the public domain, the established knowledge of its constituent parts and the general classification of N-acyl amino acid surfactants support its positive environmental profile. For definitive quantitative assessment, further testing according to the OECD guidelines outlined in this guide would be necessary.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. specialchem.com [specialchem.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. oecd.org [oecd.org]

- 7. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, 3397-65-7 [thegoodscentscompany.com]

- 9. echa.europa.eu [echa.europa.eu]

- 10. Registration Dossier - ECHA [echa.europa.eu]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. Sodium Lauroyl Glutamate or Sodium N-lauroylglutamate Manufacturers [mubychem.com]

- 14. Registration Dossier - ECHA [echa.europa.eu]

- 15. Temporary title [webprod.hc-sc.gc.ca]

- 16. Substance Information - ECHA [echa.europa.eu]

- 17. ulprospector.com [ulprospector.com]

A Technical Guide to the Thermal Stability and Degradation Profile of Lauroyl Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl Glutamic Acid, an N-acyl amino acid, is a widely utilized surfactant and emulsifier in the pharmaceutical and cosmetic industries, valued for its biocompatibility and mild properties. An in-depth understanding of its thermal stability and degradation profile is critical for ensuring product quality, safety, and stability throughout the manufacturing, storage, and application lifecycle. This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing established and theoretical degradation pathways. It includes a summary of available physical and thermal data, outlines detailed experimental protocols for thermal analysis, and presents visual workflows and pathways to facilitate a deeper understanding of the molecule's response to thermal stress. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information on its constituent components and related N-acyl amino acids to provide a robust predictive framework.

Introduction

N-Lauroyl-L-glutamic acid is an amphiphilic molecule synthesized from lauric acid, a saturated fatty acid, and glutamic acid, an amino acid.[1] Its structure, featuring a hydrophobic lauroyl tail and a hydrophilic glutamic acid headgroup, imparts excellent surfactant properties.[1] In pharmaceutical formulations, it can be used as an excipient to enhance the solubility and bioavailability of poorly water-soluble drugs. The thermal stability of such excipients is a crucial parameter, as degradation can lead to loss of efficacy, formation of toxic byproducts, and changes in the physicochemical properties of the final product.

Physicochemical and Thermal Properties

A summary of the known physical and thermal properties of this compound is presented in Table 1. It is important to note that while a melting point is reported, thermal decomposition is stated to occur, suggesting that the molecule may degrade at or around its melting temperature. The provided boiling point is a predicted value and is not practically achievable as the compound decomposes at lower temperatures.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₃₁NO₅ | [3] |

| Molecular Weight | 329.43 g/mol | [2] |

| Melting Point | 95-96 °C | [2] |

| Boiling Point (Predicted) | 543.6 ± 40.0 °C at 760 mmHg | [2] |

| Flash Point | 282.6 °C | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Slightly soluble in aqueous base and chloroform | [2] |

| Storage Temperature | Room temperature, sealed in a dry environment | [2][3] |

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and degradation profile of this compound, a combination of thermoanalytical techniques is employed. The following sections detail the standard experimental protocols for these analyses.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass.

Experimental Workflow for TGA:

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, glass transitions, and enthalpies of transition, providing complementary information to TGA.

Experimental Workflow for DSC:

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Workflow for Py-GC-MS:

Predicted Thermal Degradation Profile

In the absence of specific experimental data for this compound, a degradation profile can be predicted based on the known thermal decomposition of its constituent parts: lauric acid and glutamic acid. The amide bond linking these two moieties is a key site for thermal cleavage.

Upon heating, several degradation pathways are plausible:

-

Amide Bond Hydrolysis (if water is present): This would yield lauric acid and glutamic acid.

-

Amide Bond Cleavage: Homolytic or heterolytic cleavage of the amide bond can occur at elevated temperatures.

-

Decarboxylation: The carboxylic acid groups of the glutamic acid moiety are susceptible to decarboxylation.

-

Cyclization of the Glutamic Acid Moiety: Glutamic acid is known to undergo intramolecular cyclization upon heating to form pyroglutamic acid through the loss of a water molecule.[4][5]

-

Decomposition of the Lauroyl Chain: At higher temperatures, the hydrocarbon chain can undergo fragmentation.

Based on the thermal degradation of glutamic acid, which primarily yields succinimide, pyrrole, acetonitrile, and 2-pyrrolidone, a similar pattern of degradation can be anticipated for the glutamic acid portion of the this compound molecule following initial cleavage.[4]

Proposed Degradation Pathway of this compound:

Conclusion

The thermal stability of this compound is a critical parameter for its application in pharmaceutical and other high-purity formulations. While direct, quantitative TGA and DSC data are not widely published, this guide provides the necessary framework for its evaluation. The predicted degradation profile, based on the known behavior of its precursors, suggests that the primary points of thermal instability are the amide linkage and the glutamic acid moiety, with cyclization and decarboxylation being likely initial degradation steps. Subsequent fragmentation of the glutamic acid residue and the lauroyl chain would occur at higher temperatures. For definitive characterization, it is imperative that researchers and drug development professionals conduct the detailed experimental analyses outlined in this guide, particularly TGA, DSC, and Py-GC-MS, on their specific this compound materials. This will ensure a thorough understanding of its thermal limitations and inform the development of stable and safe products.

References

amphiphilic properties of Lauroyl Glutamic Acid in aqueous solutions

An In-Depth Technical Guide to the Amphiphilic Properties of Lauroyl Glutamic Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This compound (LGA) is an acylated amino acid surfactant that has garnered significant attention across the cosmetic, personal care, and pharmaceutical industries.[1][2] Synthesized from the condensation of lauric acid, a fatty acid from natural sources like coconut or palm oil, and L-glutamic acid, an amino acid, LGA is recognized for its mild, biocompatible, and biodegradable properties.[1][3] Its unique amphiphilic structure, comprising a hydrophobic lauroyl tail and a hydrophilic glutamic acid headgroup, dictates its behavior in aqueous solutions, leading to self-assembly into complex structures that are highly relevant for various advanced applications, including drug delivery systems.[4][5]

This technical guide provides a comprehensive overview of the core amphiphilic properties of this compound in aqueous environments. It details the physicochemical principles governing its behavior, summarizes key quantitative data, outlines experimental protocols for its characterization, and explores its applications in the pharmaceutical field.

Molecular Structure and Synthesis

The defining characteristic of this compound is its amphiphilic nature, which stems directly from its molecular architecture. The molecule consists of:

-

A Hydrophobic Tail: A 12-carbon lauroyl group (C17H31NO5) provides the nonpolar, water-insoluble portion of the molecule.[3] This lipophilic chain is responsible for the surfactant's ability to interact with and solubilize oils and other nonpolar substances.

-

A Hydrophilic Headgroup: The L-glutamic acid moiety serves as the polar, water-soluble head. This headgroup is unique because it contains two carboxylic acid groups, making the surfactant divalent and highly sensitive to pH changes.[6][7]

This dual character drives the molecule's tendency to adsorb at interfaces (e.g., air-water, oil-water) and to self-assemble in bulk solution to minimize unfavorable contact between the hydrophobic tail and water.

Figure 1: Molecular Structure of this compound.

Synthesis: this compound is typically synthesized via the Schotten-Baumann reaction. This involves the acylation of L-glutamic acid with lauroyl chloride in an aqueous alkaline solution. The pH is carefully controlled throughout the reaction to ensure the amino group of glutamic acid remains reactive.[3][8] Alternative "green" synthesis routes using enzymes like acylase I in glycerol-water systems have also been explored to avoid the use of harsh reagents like acyl chlorides.[9]

Physicochemical Properties and Self-Assembly in Aqueous Solutions

When dissolved in water above a certain concentration, this compound molecules spontaneously organize into ordered structures, most commonly spherical micelles. This process, known as micellization, is a critical aspect of its function as a surfactant.

In a micelle, the hydrophobic lauroyl tails cluster together to form a nonpolar core, while the hydrophilic glutamic acid headgroups are oriented outwards, remaining in contact with the surrounding water. This arrangement is thermodynamically favorable as it minimizes the exposure of the hydrophobic chains to the aqueous environment. The concentration at which this self-assembly begins is known as the Critical Micelle Concentration (CMC) . Below the CMC, LGA exists primarily as individual monomers, while above the CMC, micelles form and coexist in equilibrium with the monomers.[10][11][12]

Figure 2: Micellization of this compound.

Data Presentation: Physicochemical Properties

The amphiphilic behavior of this compound and its salts (e.g., Sodium Lauroyl Glutamate) is quantified by several key parameters. The values can vary depending on factors like pH, temperature, and ionic strength.

| Parameter | Value | Conditions | Surfactant Form |

| Critical Micelle Concentration (CMC) | ~0.17 g/L | Not Specified | Sodium Lauroyl Glutamate (B1630785) |

| Critical Micelle Concentration (CMC) | 0.4 g/L | Not Specified | Sodium Lauroyl Glutamate |

| Surface Tension at CMC (γ_cmc) | < 30 mN/m | Not Specified | Sodium Lauroyl Glutamate |

| Melting Point | 95-96 °C | Solid State | N-Lauroyl-L-Glutamic Acid |

| pH (1% solution) | 5.0 - 6.5 | 1% Aqueous Solution | N-Lauroyl-L-Glutamic Acid |

| Table 1: Summary of quantitative physicochemical data for this compound and its sodium salt. Data compiled from multiple sources.[3][4][13][14] |

Factors Influencing Amphiphilic Behavior

1. Effect of pH: The pH of the aqueous solution is a critical determinant of LGA's properties due to the two carboxylic acid groups in its headgroup.

-

Low pH (< 5.5): The carboxylic acid groups are protonated, making the molecule less charged and significantly less soluble in water. In this state, it is referred to as N-Lauroyl Glutamic Acid (LGA) and has limited solubility.[15]

-

Mid-range pH (5.5 - 6.5): One of the carboxylic acid groups is deprotonated, forming the monosodium salt (Sodium Lauroyl Glutamate). This is the typical pH range for many cosmetic and personal care applications, where the surfactant exhibits a good balance of mildness and surface activity.[3][15]

-

High pH (> 6.5): Both carboxylic acid groups are deprotonated, forming the disodium (B8443419) salt.[15] This pH-dependent ionization affects the electrostatic repulsion between headgroups, which in turn influences the packing of surfactant molecules at interfaces and within micelles. A minimum in surface tension is often observed at a pH just above the point where the free acid form begins to precipitate.[16]

2. Effect of Temperature: Temperature influences both the solubility and the self-assembly of LGA. The Krafft point is a key parameter, representing the temperature at which the solubility of a surfactant becomes equal to its CMC. Below the Krafft point, the surfactant has very limited solubility, and micelles do not form. For many surfactants, the CMC value typically decreases as the temperature rises from the Krafft point, reaches a minimum, and may then increase at higher temperatures.[17][18] This behavior is a result of the competing effects of increased monomer solubility and the temperature-dependent hydrophobic effect that drives micellization.

3. Effect of Counterions and Ionic Strength: The presence of electrolytes (salts) in the aqueous solution can significantly impact the behavior of ionic surfactants like LGA. The added counterions (e.g., Na⁺ from NaCl) can shield the electrostatic repulsion between the negatively charged glutamate headgroups. This shielding allows the surfactant molecules to pack more tightly, which typically leads to a decrease in the CMC and can promote the growth or transition of micelles into different shapes (e.g., from spherical to worm-like).[12][15]

Experimental Protocols

Characterizing the amphiphilic properties of LGA requires precise experimental techniques. The following are detailed methodologies for key experiments.

Experimental Protocol 1: Determination of CMC by Surface Tensiometry

Principle: Surface tension is measured for a series of solutions with increasing surfactant concentrations. Below the CMC, the addition of surfactant monomers significantly lowers the surface tension. Above the CMC, the monomers are incorporated into micelles, and the monomer concentration in the bulk solution remains relatively constant, resulting in a plateau or a much smaller change in surface tension. The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of concentration. The Wilhelmy plate method is a common and accurate technique for this measurement.[19]

Apparatus:

-

Digital Tensiometer

-

Wilhelmy Plate (typically platinum)

-

Precision analytical balance

-

Glass beakers or sample vessels

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

Reagents and Materials:

-

N-Lauroyl-L-Glutamic Acid (or its salt)

-

High-purity water (e.g., deionized, Milli-Q)

-

Appropriate buffer solution to maintain constant pH

-

Acetone and distilled water for cleaning

Procedure:

-

Cleaning: Thoroughly clean all glassware. Clean the Wilhelmy plate by rinsing with high-purity water, then flaming it to red heat (if platinum) to remove organic contaminants.

-

Stock Solution Preparation: Prepare a concentrated stock solution of LGA in the desired aqueous medium (e.g., buffered water) at a concentration well above the expected CMC.

-

Serial Dilutions: Prepare a series of solutions of varying concentrations by serially diluting the stock solution.

-

Measurement:

-

Calibrate the tensiometer with high-purity water.

-

For each solution, starting from the most dilute, pour it into the sample vessel.

-

Lower the clean Wilhelmy plate until it just touches the surface of the liquid. The instrument will measure the force required to maintain the plate at the interface, which is proportional to the surface tension.

-

Allow the reading to stabilize before recording the value.

-

Rinse and dry the plate and vessel between measurements of different concentrations.

-

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The plot will typically show two linear regions. The CMC is determined from the concentration at the intersection of the extrapolated lines of these two regions.

Experimental Protocol 2: Characterization of Micelle Size by Dynamic Light Scattering (DLS)